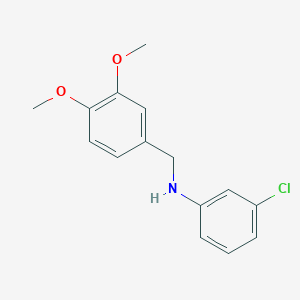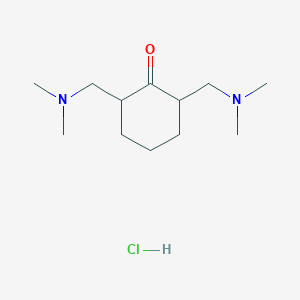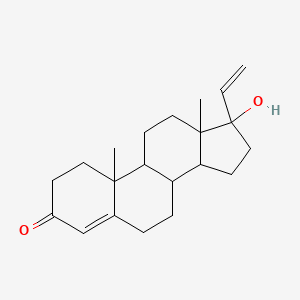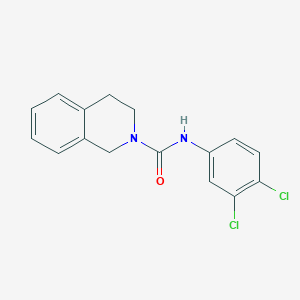
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is a chemical compound with the molecular formula C12H12N2O2·3H2O It is a derivative of ethanediol, where two pyridyl groups are attached to the 1,2-positions of the ethanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction. The product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated through filtration and drying processes.
化学反応の分析
Types of Reactions
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Reduction reactions can convert the pyridyl groups to pyridyl alcohols.
Substitution: The pyridyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridyl ketones.
Reduction: Pyridyl alcohols.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
作用機序
The mechanism of action of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate involves its interaction with molecular targets through coordination bonds. The pyridyl groups can coordinate with metal ions, forming stable complexes that can exhibit unique chemical and biological properties. These interactions can influence various molecular pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
1,2-bis(4-pyridyl)ethane: Similar structure but lacks the hydroxyl groups.
1,2-bis(4-pyridyl)ethylene: Contains a double bond instead of the ethanediol backbone.
4,4’-bipyridine: Consists of two pyridyl groups connected directly without the ethanediol backbone.
Uniqueness
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is unique due to the presence of both pyridyl groups and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
1,2-dipyridin-4-ylethane-1,2-diol;hydrate |
InChI |
InChI=1S/C12H12N2O2.H2O/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10;/h1-8,11-12,15-16H;1H2 |
InChIキー |
IZYYUBJLWQOTKI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)

![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)

![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)




![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
